molecular formula C17H17N3O4 B13846202 6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione

6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione

Cat. No.: B13846202
M. Wt: 327.33 g/mol
InChI Key: NIGIQPDYPRSHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes two hydroxyethylamino groups attached to a benz[g]isoquinoline-5,10-dione core. This compound has been studied for its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione typically involves the reaction of benz[g]isoquinoline-5,10-dione with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benz[g]isoquinoline-5,10-dione compounds .

Scientific Research Applications

6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes and its interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyethylamino groups enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

6,9-bis(2-hydroxyethylamino)benzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C17H17N3O4/c21-7-5-19-12-1-2-13(20-6-8-22)15-14(12)16(23)10-3-4-18-9-11(10)17(15)24/h1-4,9,19-22H,5-8H2

InChI Key

NIGIQPDYPRSHME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1NCCO)C(=O)C3=C(C2=O)C=NC=C3)NCCO

Origin of Product

United States

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